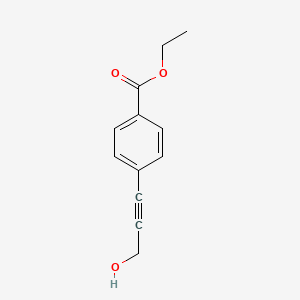

Ethyl 4-(3-Hydroxy-1-propyn-1-yl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(3-hydroxyprop-1-ynyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-2-15-12(14)11-7-5-10(6-8-11)4-3-9-13/h5-8,13H,2,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTLHMFDWUWKWSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C#CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 4 3 Hydroxy 1 Propyn 1 Yl Benzoate

Convergent and Divergent Synthetic Pathways

The synthesis of Ethyl 4-(3-Hydroxy-1-propyn-1-yl)benzoate can be approached through both convergent and divergent strategies. A convergent synthesis involves the separate synthesis of key fragments of the molecule, which are then joined together in the final steps. A divergent approach begins with a common intermediate that is diversified to produce a range of related structures. For the target molecule, a convergent approach is often favored, typically involving the coupling of a pre-functionalized ethyl benzoate (B1203000) derivative with a propargylic alcohol synthon.

Propargylic Alcohol Functionalization Approaches

Propargylic alcohols are versatile building blocks in organic synthesis. For the synthesis of this compound, propargyl alcohol itself (prop-2-yn-1-ol) serves as a key three-carbon synthon. The terminal alkyne of propargyl alcohol is the primary site for functionalization, allowing for the formation of the crucial carbon-carbon bond with the aromatic ring.

One of the most effective methods for this functionalization is the Sonogashira cross-coupling reaction. In this reaction, the terminal alkyne of propargyl alcohol reacts with an aryl halide, such as ethyl 4-iodobenzoate (B1621894) or ethyl 4-bromobenzoate (B14158574), in the presence of a palladium catalyst and a copper(I) co-catalyst. This reaction directly forms the desired carbon-carbon triple bond, linking the propargylic alcohol moiety to the ethyl benzoate ring system. The hydroxyl group of the propargyl alcohol typically remains unaffected during this coupling, providing the desired functionality in the final product.

The general reaction can be summarized as follows:

A study on palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids demonstrated the successful coupling of various iodoaromatic compounds with propargyl alcohol. beilstein-journals.org Although ethyl 4-iodobenzoate was not explicitly detailed, the general procedure highlights the feasibility of this transformation. beilstein-journals.org The reaction conditions typically involve a palladium catalyst like PdCl₂(PPh₃)₂, a copper(I) salt such as CuI, and an amine base like triethylamine (B128534) or diisopropylamine (B44863) in a suitable solvent.

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| Ethyl 4-iodobenzoate | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI / Amine Base | This compound |

| Ethyl 4-bromobenzoate | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI / Amine Base | This compound |

Benzoate Ester Derivatization Strategies

The synthesis of the ethyl benzoate portion of the molecule can be achieved through standard esterification procedures. The starting material is typically 4-halobenzoic acid (e.g., 4-iodobenzoic acid or 4-bromobenzoic acid), which is then esterified with ethanol (B145695) in the presence of an acid catalyst.

Alternatively, derivatization can occur on a pre-existing ethyl benzoate molecule. For instance, functional group transformations on the aromatic ring can be performed prior to the coupling with propargyl alcohol. However, for the synthesis of this compound, the most direct approach involves the use of a halogenated ethyl benzoate derivative that is ready for cross-coupling.

Alkyne Functionalization Techniques for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The internal alkyne in this compound offers a site for further functionalization, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. While the primary synthesis focuses on the formation of the alkyne itself, subsequent reactions can modify the structure to create a library of related compounds.

For example, the hydroxyl group can be derivatized to form ethers or esters. The alkyne can undergo various addition reactions, such as hydrogenation to form the corresponding alkene or alkane, or hydration to yield a ketone. Cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (click chemistry), can be employed if the hydroxyl group is first converted to an azide (B81097), leading to the formation of triazoles.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis is central to the efficient synthesis of this compound. Palladium and copper are the most prominent metals used in the key bond-forming reactions.

Palladium-Catalyzed Reactions

Palladium catalysts are paramount for the Sonogashira cross-coupling reaction, which is the most direct and widely used method for synthesizing aryl alkynes. The catalytic cycle involves the oxidative addition of the aryl halide to the palladium(0) species, followed by transmetalation with the copper(I) acetylide (formed from propargyl alcohol and the copper co-catalyst), and finally, reductive elimination to yield the final product and regenerate the palladium(0) catalyst.

A variety of palladium catalysts can be employed, with PdCl₂(PPh₃)₂ being a common choice. The choice of ligands on the palladium can influence the reaction efficiency and substrate scope.

| Catalyst | Role in Synthesis | Key Reaction |

| Palladium(0) complexes | Primary catalyst | Sonogashira cross-coupling |

| PdCl₂(PPh₃)₂ | Common palladium precatalyst | Oxidative addition of aryl halide |

Copper-Catalyzed Transformations

Copper(I) salts, typically copper(I) iodide (CuI), play a crucial co-catalytic role in the Sonogashira reaction. The copper(I) reacts with the terminal alkyne of propargyl alcohol in the presence of a base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex.

In addition to its role in the Sonogashira coupling, copper catalysts can also be used for the homocoupling of terminal alkynes (Glaser coupling), which would be an undesired side reaction in the synthesis of the target molecule. Therefore, careful control of the reaction conditions is necessary to favor the cross-coupling pathway.

| Catalyst | Role in Synthesis | Key Intermediate Formation |

| Copper(I) Iodide | Co-catalyst | Formation of copper(I) acetylide |

Gold-Catalyzed Approaches

Gold catalysis has become a powerful tool in organic synthesis, primarily due to the ability of gold complexes to act as soft, carbophilic π-Lewis acids, effectively activating alkynes and allenes. researchgate.netresearchgate.net In the context of synthesizing this compound, gold catalysts can facilitate key carbon-carbon bond-forming reactions. While direct gold-catalyzed Sonogashira-type coupling is less common than palladium-catalyzed versions, gold catalysts excel in tandem reactions and cycloisomerizations involving propargyl derivatives. researchgate.netresearchgate.net

A plausible gold-catalyzed route could involve the activation of the alkyne in propargyl alcohol for subsequent reaction with an arylating agent. For instance, gold(I) or gold(III) catalysts can activate propargyl esters, leading to the formation of gold-carbenoid intermediates. nih.gov These intermediates can then participate in various transformations, including annulations and cycloadditions. nih.govnih.gov Research has demonstrated gold-catalyzed tandem cyclopropanation/hydroarylation reactions and [3+3] annulations involving propargyl esters, showcasing the versatility of these catalysts in constructing complex molecular architectures from simple propargylic precursors. nih.govnih.gov

Key features of gold-catalyzed reactions involving propargylic systems are summarized below:

| Catalyst Type | Reaction | Key Feature |

| Cationic phosphinegold(I) | Tandem Cyclopropanation/Hydroarylation | Forms complex benzonorcaradiene products from diynyl propargyl esters. nih.gov |

| Au(III) salts (e.g., AuCl₃) | [3+3] Annulation | Reacts propargyl esters with azomethine imines to form diazabicycles via a gold-carbenoid intermediate. nih.gov |

| Gold(I) Complexes | Cycloisomerization | Can be used with chiral ligands for enantioselective cycloisomerization of substrates with a propargyl alcohol moiety. researchgate.net |

These methodologies highlight the potential of gold catalysis to create the core structure of this compound through novel reaction pathways that differ from traditional cross-coupling strategies.

Other Transition Metal Catalysis (e.g., Iridium, Rhodium, Iron, Nickel)

Besides gold, a variety of other transition metals are effective catalysts for reactions that can be adapted for the synthesis of this compound. The Sonogashira coupling, a reaction between a terminal alkyne and an aryl halide, is a cornerstone for this type of synthesis, and while traditionally palladium-catalyzed, nickel-based systems have emerged as a cost-effective and efficient alternative. acs.orgnih.gov

Nickel Catalysis: Bimetallic Pd/Ni nanoparticle catalysts have been developed for Sonogashira coupling reactions, demonstrating high activity and offering a more atom-economical approach by using a cheaper nickel core with a palladium-rich shell. acs.orgnih.govresearchgate.net This design maximizes the use of the precious palladium catalyst on the nanoparticle surface where the reaction occurs.

Iron Catalysis: Iron-mediated Barbier-type propargylation presents another viable route. This method involves the reaction of aldehydes with propargyl halides mediated by low-valent iron, which can be generated in situ. nih.gov This approach is operationally simple and can be performed in moist solvents, offering a practical pathway to homopropargyl alcohols. nih.gov

The table below compares different transition metal-catalyzed approaches applicable to the synthesis of propargyl alcohols.

| Metal Catalyst | Reaction Type | Substrates | Key Advantages |

| Nickel/Palladium | Sonogashira Coupling | Terminal alkyne, Aryl bromide | Atom-economical, active for bromo-aryl substrates. acs.orgnih.gov |

| Iron | Barbier-type Propargylation | Aldehyde, Propargyl bromide | Operationally simple, high chemoselectivity, tolerant of moist solvents. nih.gov |

| Rhodium/Iridium | Hydroxyalkylation | Butadiene | Involves chiral ligands for asymmetric synthesis. acs.org |

Green Chemistry Principles in Synthesis

The application of green chemistry principles aims to design chemical processes that are environmentally benign, economically viable, and efficient. mun.caresearchgate.net This involves strategies such as using safer solvents, maximizing atom economy, employing catalysts, and using energy-efficient methods.

Solvent-Free and Aqueous Media Reactions

A primary goal of green chemistry is to reduce or eliminate the use of hazardous organic solvents. scispace.com Syntheses conducted in solvent-free (neat) conditions or in water are highly desirable.

Solvent-Free Reactions: The synthesis of propargylic alcohols can be achieved by the direct addition of terminal alkynes to aldehydes under solvent-free conditions, using catalysts like zinc oxide (ZnO) or acid-treated montmorillonite (B579905) clay. scispace.comrsc.org These solid catalysts are often reusable, adding to the sustainability of the process. scispace.comrsc.org One-pot, solvent-free syntheses have been developed that proceed through rearrangements of propargyl alcohols to form complex heterocyclic products. sci-hub.se

Aqueous Media Reactions: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Indium-mediated Barbier-Grignard-type reactions of propargyl bromide with aldehydes have been successfully performed in water. nih.gov Furthermore, palladium-catalyzed deacetonative coupling of propargyl alcohols with aryl chlorides has been achieved in water, demonstrating the feasibility of performing advanced C-C bond formation in aqueous media. sci-hub.se

Atom Economy and Waste Minimization in Synthetic Design

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. mun.capnas.org Reactions with high atom economy, such as additions and rearrangements, are central to green synthetic design as they minimize the generation of waste. mun.canih.gov

The Sonogashira coupling, a key reaction for synthesizing compounds like this compound, is inherently more atom-economical than older, stoichiometric methods for C-C bond formation. kaust.edu.saacs.org Designing catalysts, such as core-shell nanoparticles, further enhances this principle by maximizing the efficiency of the precious metal used. acs.orgnih.gov Isomerization reactions of propargyl alcohols into enones, catalyzed by metals like ruthenium, provide an atom-economic alternative to traditional multi-step oxidation/reduction sequences. pnas.org

Application of Biocatalysis and Organocatalysis

Biocatalysis: The use of enzymes as catalysts offers high selectivity (chemo-, regio-, and enantio-) under mild reaction conditions, significantly reducing the environmental impact of chemical synthesis. researchgate.netrsc.org For the synthesis of chiral propargyl alcohols, biocatalytic methods are particularly powerful. nih.govresearchgate.netacs.org Enzymatic cascades have been developed where a peroxygenase oxidizes a racemic propargylic alcohol to a ketone, which is then stereoselectively reduced by an alcohol dehydrogenase (ADH) to yield an enantiomerically pure alcohol. nih.govresearchgate.netacs.org

| Enzyme System | Transformation | Outcome |

| Peroxygenase + Alcohol Dehydrogenase | Deracemization of propargylic alcohols | Enantiomerically pure (R)- or (S)-alcohols in high yield (70-99%). researchgate.netacs.org |

| Lipase | Kinetic Resolution | Separation of racemic propargylic alcohols via enantioselective O-acylation. rsc.org |

Organocatalysis: Organocatalysis employs small, metal-free organic molecules to catalyze chemical reactions. nih.govresearchgate.netthieme-connect.com This approach avoids the use of potentially toxic and expensive heavy metals. Highly enantioselective synthesis of chiral 1,4-enynes has been achieved through the organocatalytic reaction of propargyl alcohols with trialkenylboroxines, using a chiral N-triflyl phosphoramide (B1221513) as a Brønsted acid catalyst. nih.govresearchgate.net Computational screening has been used to design and optimize bidentate Lewis base organocatalysts, such as bipyridine N,N'-dioxides, for asymmetric propargylation reactions. acs.org

Energy-Efficient Synthesis Methodologies (e.g., Microwave-Assisted, Sonochemical)

Microwave-Assisted Synthesis: Microwave irradiation has become a popular energy-efficient technique in organic synthesis. It allows for rapid, internal heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes and often increase product yields. anton-paar.comnih.gov The propargylation of aldehydes using allenylboron compounds has been efficiently carried out under microwave irradiation, often without the need for a solvent. nih.govnih.gov

Sonochemical Synthesis: Sonochemistry utilizes the energy of ultrasound to induce chemical reactions. The formation of homopropargyl alcohols via a Barbier-type reaction involving zinc powder and propargyl bromide can be effectively promoted by ultrasound. researchgate.net This method offers shorter reaction times and better yields compared to conventional stirring. researchgate.net

| Technique | Reaction Type | Key Advantages |

| Microwave Irradiation | Propargylation of aldehydes | Reduced reaction times, high yields, solvent-free potential. anton-paar.comnih.gov |

| Sonochemistry | Barbier-type propargylation | Shorter reaction times, improved yields, efficient preparation. researchgate.net |

Retrosynthetic Analysis and Strategic Disconnections for this compound

Retrosynthetic analysis is a powerful methodology used in organic synthesis to deconstruct a target molecule into simpler, commercially available starting materials. This process involves strategically breaking bonds, known as disconnections, and converting functional groups to identify plausible synthetic pathways. For this compound, this analysis reveals key synthons and strategic bond disconnections that form the basis of a logical synthetic plan.

Identification of Key Synthons and Disconnection Points

The primary retrosynthetic disconnection for this compound is the carbon-carbon bond between the aromatic ring and the alkyne. This disconnection is strategically advantageous as it simplifies the molecule into two readily accessible fragments. This approach points towards a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, as a key step in the forward synthesis. libretexts.orgorganic-chemistry.orgwikipedia.org

The key disconnections and the corresponding synthons are outlined below:

| Disconnection | Target Molecule | Key Synthons |

| C(sp)-C(sp2) Bond (Aryl-Alkyne) | This compound | 1. Ethyl 4-halobenzoate (e.g., Ethyl 4-iodobenzoate) 2. Propargyl alcohol |

| C(sp)-C(sp3) Bond (in Propargyl alcohol) | Propargyl alcohol | 1. Acetylene (B1199291) 2. Formaldehyde (B43269) |

This analysis identifies Ethyl 4-iodobenzoate and propargyl alcohol as the primary synthons. Ethyl 4-iodobenzoate is a suitable electrophilic partner in a Sonogashira coupling due to the high reactivity of the carbon-iodine bond. prepchem.comguidechem.com Propargyl alcohol serves as the nucleophilic terminal alkyne component.

Further deconstruction of propargyl alcohol reveals a disconnection between the sp-hybridized carbon and the hydroxymethyl group. This suggests that propargyl alcohol can be synthesized from the simple and inexpensive starting materials, acetylene and formaldehyde . wikipedia.orggoogle.com

Functional Group Interconversions (FGI) and Additions (FGA)

Functional Group Interconversion (FGI) and Functional Group Addition (FGA) are integral parts of a synthetic strategy, allowing for the manipulation of functional groups to facilitate desired bond formations.

Key Functional Group Additions (FGA):

Sonogashira Coupling: This is the cornerstone of the proposed synthesis, involving the addition of the terminal alkyne (propargyl alcohol) to the aryl halide (ethyl 4-iodobenzoate). This reaction forms the critical C(sp)-C(sp2) bond. libretexts.orgrsc.orgmdpi.com The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. wikipedia.org

Key Functional Group Interconversions (FGI):

Esterification: The synthesis of the starting material, ethyl 4-iodobenzoate, often involves the esterification of 4-iodobenzoic acid. This can be achieved by reacting the carboxylic acid with ethanol in the presence of an acid catalyst or by converting the carboxylic acid to an acyl chloride followed by reaction with ethanol. prepchem.com

Synthesis of Propargyl Alcohol: The formation of propargyl alcohol from acetylene and formaldehyde is a well-established industrial process. wikipedia.orgkyoto-u.ac.jp This reaction represents a key FGA where the acetylenic anion adds to the carbonyl carbon of formaldehyde. rsc.orgresearchgate.net

| Transformation | Starting Material(s) | Product | Type of Reaction |

| Sonogashira Coupling | Ethyl 4-iodobenzoate, Propargyl alcohol | This compound | FGA |

| Esterification | 4-Iodobenzoic acid, Ethanol | Ethyl 4-iodobenzoate | FGI |

| Addition of Acetylide to Formaldehyde | Acetylene, Formaldehyde | Propargyl alcohol | FGA |

Stereochemical Considerations in Retrosynthetic Planning

The target molecule, this compound, is achiral, meaning it does not have a non-superimposable mirror image. However, a comprehensive retrosynthetic analysis should always consider the potential for introducing stereocenters. In this case, the propargylic alcohol moiety is a key site where chirality could be introduced if a substituted aldehyde were used instead of formaldehyde, or if the alkyne were substituted.

The synthesis of chiral propargylic alcohols is a well-developed area of organic synthesis. mdpi.comnih.gov Should a chiral analogue of the target molecule be desired, the retrosynthetic plan would need to incorporate stereoselective methods for the synthesis of the propargyl alcohol synthon.

Several strategies exist for the enantioselective synthesis of chiral propargyl alcohols: acs.org

Asymmetric Alkynylation of Aldehydes: This is a common method that involves the addition of a terminal alkyne to an aldehyde in the presence of a chiral catalyst. organic-chemistry.org Various catalyst systems, often based on transition metals complexed with chiral ligands, have been developed to achieve high enantioselectivity.

Kinetic Resolution of Racemic Propargyl Alcohols: This method involves the selective reaction of one enantiomer of a racemic mixture of a propargyl alcohol, leaving the other enantiomer unreacted and thus enriched. mdpi.com

Mechanistic Investigations of Transformations Involving Ethyl 4 3 Hydroxy 1 Propyn 1 Yl Benzoate

Reaction Pathway Elucidation

The reaction pathways for transformations involving Ethyl 4-(3-hydroxy-1-propyn-1-yl)benzoate are diverse and heavily dependent on the reaction conditions and catalysts employed. One of the fundamental reactions of propargylic alcohols is the Meyer-Schuster rearrangement, an acid-catalyzed isomerization to form α,β-unsaturated carbonyl compounds. wikipedia.orgsynarchive.com For this compound, this would involve the protonation of the hydroxyl group, followed by a 1,3-shift to form an allenol intermediate, which then tautomerizes to the corresponding enone. wikipedia.orgorganicreactions.org The reaction is typically irreversible and the rate-determining step is the 1,3-hydroxyl shift. wikipedia.org

Gold-catalyzed reactions of propargylic alcohols, such as this compound, can lead to a variety of products through different pathways. researchgate.netnih.gov Gold(I) catalysts, being π-acidic, can activate the alkyne moiety towards nucleophilic attack. ucl.ac.uk This can initiate intramolecular cyclization reactions if a suitable nucleophile is present within the molecule, or intermolecular reactions with external nucleophiles. rsc.orgresearchgate.net For instance, in the presence of an aryl nucleophile, a gold-catalyzed reaction could lead to the formation of triarylallenes or diaryl-indenes. researchgate.net

Another significant reaction pathway is the Sonogashira coupling, a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org While this compound itself is a substituted alkyne, it can be synthesized via a Sonogashira coupling of a terminal alkyne with an appropriate aryl halide. The reverse reaction, or similar coupling reactions where the alkyne of this compound participates, are also mechanistically significant.

The following table summarizes potential reaction pathways for this compound:

| Reaction Type | Key Mechanistic Steps | Potential Product Type |

| Meyer-Schuster Rearrangement | Protonation of hydroxyl, 1,3-hydroxyl shift, tautomerization of allenol | α,β-Unsaturated ketone |

| Gold-Catalyzed Cyclization | π-activation of alkyne by Au(I), intramolecular nucleophilic attack, protodeauration | Heterocyclic compounds |

| Gold-Catalyzed Intermolecular Reaction | π-activation of alkyne, intermolecular nucleophilic attack | Substituted allenes or indenes |

| Sonogashira Coupling (as a synthetic route) | Oxidative addition, copper-mediated alkynylation, reductive elimination | Aryl-substituted alkynes |

Catalytic Cycle Analysis in Metal-Catalyzed Reactions

Metal-catalyzed reactions are central to the functionalization of this compound. A detailed analysis of the catalytic cycles is essential for optimizing these transformations.

Gold(I)-Catalyzed Reactions:

In a typical gold(I)-catalyzed reaction, the catalytic cycle begins with the coordination of the gold(I) catalyst to the alkyne of this compound, forming a π-complex. rsc.org This coordination increases the electrophilicity of the alkyne, making it susceptible to nucleophilic attack. The subsequent step involves the attack of a nucleophile, which can be intramolecular or intermolecular. This leads to the formation of a vinyl-gold intermediate. The cycle is completed by protodeauration, where a proton source cleaves the carbon-gold bond, releasing the product and regenerating the active gold(I) catalyst. rsc.org

A simplified representation of a gold(I)-catalytic cycle is as follows:

π-Complexation: LAu⁺ + R-C≡C-R' → [LAu(R-C≡C-R')]⁺

Nucleophilic Attack: [LAu(R-C≡C-R')]⁺ + Nu⁻ → LAu-C(R)=C(Nu)-R'

Protodeauration: LAu-C(R)=C(Nu)-R' + H⁺ → H-C(R)=C(Nu)-R' + LAu⁺

Palladium-Catalyzed Sonogashira Coupling:

The Sonogashira coupling reaction typically involves a dual catalytic system of palladium and copper. The catalytic cycle is generally understood to consist of two interconnected cycles.

Palladium Cycle:

Oxidative Addition: An aryl halide (Ar-X) adds to a Pd(0) complex to form a Pd(II) intermediate, Ar-Pd(II)-X.

Transmetalation: The copper acetylide (Cu-C≡C-R), formed in the copper cycle, transfers the acetylide group to the palladium complex, displacing the halide and forming Ar-Pd(II)-C≡C-R.

Reductive Elimination: The palladium complex undergoes reductive elimination to yield the final product (Ar-C≡C-R) and regenerate the Pd(0) catalyst.

Copper Cycle:

Coordination: The terminal alkyne coordinates to a Cu(I) salt.

Deprotonation: A base deprotonates the alkyne, forming a copper acetylide intermediate.

Recent studies have also explored copper-free Sonogashira reactions, where the base is believed to play a more direct role in the formation of the palladium-acetylide complex.

Stereoselectivity and Regioselectivity Mechanisms

The control of stereoselectivity and regioselectivity is a critical aspect of the synthesis of complex molecules from precursors like this compound.

Stereoselectivity:

In the Meyer-Schuster rearrangement of propargylic alcohols, the stereochemistry of the resulting α,β-unsaturated carbonyl compound can be controlled. While traditional acid-catalyzed conditions often lead to a mixture of E and Z isomers, the use of certain transition metal catalysts can provide high stereoselectivity. wikipedia.orgnsf.gov For instance, gold(I) catalysts have been shown to promote the Meyer-Schuster rearrangement with high E-selectivity. ucl.ac.uk The stereochemical outcome is often determined by the geometry of the transition state during the rearrangement. nih.gov DFT studies on related systems have shown that the substitution at the propargylic position can influence the stereoselectivity of the reaction. acs.org

Regioselectivity:

Regioselectivity becomes important in reactions where there are multiple potential sites for bond formation. In propargylic substitution reactions of compounds like this compound, the incoming nucleophile can attack at either the α- or γ-position relative to the hydroxyl group. The regiochemical outcome is influenced by factors such as the nature of the catalyst, the nucleophile, and the solvent. For instance, in the trans-carboboration of propargyl alcohols, the C-C bond formation occurs exclusively at the carbon distal to the alcohol substituent. nih.gov Similarly, in certain FeCl₃-catalyzed propargylic substitutions, excellent regioselectivity is observed. rsc.org

The following table highlights factors influencing stereoselectivity and regioselectivity:

| Selectivity | Influencing Factors | Mechanistic Rationale |

| Stereoselectivity (e.g., E/Z in Meyer-Schuster) | Catalyst (e.g., Au(I)), reaction temperature, solvent | Stabilization of specific transition state geometries |

| Regioselectivity (e.g., α vs. γ attack) | Catalyst, nature of nucleophile, steric hindrance | Electronic effects of substituents, steric accessibility of reaction centers |

Role of Intermediates and Transition States in Reaction Progress

The progress of chemical transformations involving this compound is dictated by the formation and stability of various intermediates and the energy of the transition states connecting them.

Key Intermediates:

Propargylic Cations: In acid-catalyzed reactions, the protonated hydroxyl group can depart as a water molecule, leading to the formation of a propargylic cation. This intermediate is resonance-stabilized, with positive charge delocalized over the propargylic and allenic carbons. The stability of this cation can influence the reaction pathway. rsc.org

Allenol Intermediates: As mentioned, the Meyer-Schuster rearrangement proceeds through a key allenol intermediate, which is formed via a 1,3-hydroxyl shift. organicreactions.org The tautomerization of this unstable enol-like species drives the formation of the final α,β-unsaturated carbonyl product.

Metal-Carbenoid Intermediates: In gold-catalyzed reactions, particularly those involving propargyl esters (which can be formed from the corresponding alcohol), the rearrangement can lead to the formation of gold-carbenoid intermediates. These highly reactive species can then undergo a variety of subsequent transformations, such as cyclopropanation or cycloaddition reactions. ntnu.edu

Vinyl-Gold Intermediates: Following the nucleophilic attack on a gold-activated alkyne, a vinyl-gold species is formed. The geometry and reactivity of this intermediate are crucial in determining the final product structure. ucl.ac.uk

Transition States:

The transition state is the highest energy point along the reaction coordinate and its structure determines the rate and selectivity of a reaction. ucsb.edu For instance, in the Meyer-Schuster rearrangement, the stereochemical outcome is governed by the relative energies of the transition states leading to the E and Z isomers. nih.gov Computational studies, often employing Density Functional Theory (DFT), are invaluable tools for elucidating the structures and energies of transition states. acs.orgfrontiersin.org These studies can help to rationalize observed selectivities and predict the outcomes of new reactions. For example, DFT calculations have been used to understand how substituents on the propargylic alcohol affect the enantioselectivity in ruthenium-catalyzed substitution reactions. acs.org

The interplay between the stability of intermediates and the energy of transition states ultimately determines the feasibility and outcome of any given transformation of this compound.

Advanced Spectroscopic Characterization and Computational Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of Ethyl 4-(3-hydroxy-1-propyn-1-yl)benzoate by probing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

The ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment surrounding the nuclei.

In the ¹H NMR spectrum, the ethyl ester group is expected to show a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons due to spin-spin coupling. The aromatic protons on the benzene (B151609) ring, being in a para-substituted pattern, would typically appear as two distinct doublets. The methylene protons of the propargyl alcohol group (-C≡C-CH₂OH) would likely appear as a singlet or a finely split multiplet, while the hydroxyl (-OH) proton is expected to be a broad singlet, the position of which can vary with solvent and concentration.

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. Key resonances include the carbonyl carbon of the ester group at a downfield shift, the aromatic carbons, the two sp-hybridized carbons of the alkyne, and the carbons of the ethyl and hydroxymethyl groups. Theoretical NMR analysis, often performed using the Gauge-Invariant Atomic Orbital (GIAO) method, can aid in the precise assignment of these chemical shifts. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| Ethyl -CH₃ (triplet) | ~1.4 | Ethyl -CH₃ | ~14 |

| Propargyl -CH₂- (singlet) | ~4.5 | Propargyl -CH₂- | ~51 |

| Ethyl -CH₂- (quartet) | ~4.4 | Ethyl -CH₂- | ~61 |

| Hydroxyl -OH (broad singlet) | Variable | Aromatic C-H | ~129-132 |

| Aromatic Ar-H (doublet) | ~7.5 | Aromatic C-C≡ | ~127 |

| Aromatic Ar-H (doublet) | ~8.0 | Aromatic C-CO | ~131 |

| Alkyne C-C≡ | ~85 | ||

| Alkyne C≡C- | ~90 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and structural motifs.

To unambiguously confirm the molecular structure and assign all proton and carbon signals, advanced 2D NMR experiments are employed. These techniques add a second frequency dimension to the spectrum, revealing correlations between nuclei. libretexts.org

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.net For this compound, COSY would show cross-peaks between the ethyl group's -CH₂ and -CH₃ protons, confirming their connectivity. It would also show correlations between adjacent protons on the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached carbon atoms. It is invaluable for assigning the carbon spectrum based on the more easily interpreted proton spectrum. libretexts.org For instance, the aromatic proton signals would correlate with their corresponding aromatic carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is crucial for establishing the connectivity between different functional groups. Key HMBC correlations would include the one between the ethyl -CH₂- protons and the ester carbonyl carbon, and between the aromatic protons and the alkyne carbons, thus confirming the entire molecular framework.

Vibrational Spectroscopy (FT-IR and FT-Raman) for Molecular Structure Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of the molecule's bonds. These techniques are complementary and provide a detailed fingerprint of the functional groups present. researchgate.net

The FT-IR spectrum is expected to show strong absorptions for the hydroxyl group (O-H stretch) as a broad band, the carbonyl group (C=O stretch) of the ester, and the C-O bonds of the ester. orgchemboulder.com The alkyne C≡C triple bond stretch may be weak or absent in the IR spectrum due to its low dipole moment change but is often clearly visible in the Raman spectrum. Aromatic C-H and C=C stretching vibrations are also expected.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum |

|---|---|---|---|

| Hydroxyl (-OH) | O-H stretch | 3400-3200 (broad) | FT-IR |

| Aromatic C-H | C-H stretch | 3100-3000 | FT-IR, FT-Raman |

| Aliphatic C-H | C-H stretch | 3000-2850 | FT-IR, FT-Raman |

| Alkyne (C≡C) | C≡C stretch | 2260-2100 | FT-Raman (stronger) |

| Carbonyl (C=O) | C=O stretch | 1730-1715 | FT-IR (strong) |

| Aromatic C=C | C=C stretch | 1600-1450 | FT-IR, FT-Raman |

Note: Expected wavenumbers are based on characteristic group frequencies.

For a precise assignment of the observed vibrational bands, Normal Coordinate Analysis (NCA) is performed. This computational method calculates the fundamental vibrational frequencies and modes of the molecule. The Potential Energy Distribution (PED) is then used to quantify the contribution of individual bond stretches, angle bends, and torsions to each calculated vibrational mode. researchgate.net This detailed analysis, often supported by Density Functional Theory (DFT) calculations, allows for a definitive correlation between the experimental FT-IR and FT-Raman spectra and the molecule's specific internal motions. researchgate.net

Electronic Spectroscopy (UV-Vis) and Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The absorption of UV or visible light promotes electrons from lower-energy occupied orbitals to higher-energy unoccupied orbitals.

For this compound, the primary chromophore is the conjugated system comprising the benzene ring, the alkyne, and the carbonyl group. The spectrum is expected to show strong absorptions corresponding to π → π* transitions within this conjugated system. The position of the maximum absorption wavelength (λ_max) can be influenced by the solvent. Theoretical electronic spectra can be simulated using Time-Dependent Density Functional Theory (TD-DFT) to aid in the interpretation of experimental results. researchgate.net

The electronic properties and chemical reactivity of the molecule can be understood by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

HOMO: This orbital acts as the primary electron donor. In this molecule, the HOMO is likely localized on the electron-rich aromatic ring system.

LUMO: This orbital acts as the primary electron acceptor. The LUMO is expected to be distributed over the electron-withdrawing ester group and the conjugated alkyne moiety.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. researchgate.net A smaller energy gap indicates that the molecule can be more easily excited, suggesting higher chemical reactivity and polarizability. nih.gov Computational DFT methods are widely used to calculate the energies of these orbitals and visualize their spatial distribution, providing valuable insights into the molecule's electronic behavior and potential for intramolecular charge transfer. researchgate.netuantwerpen.be

Table 3: Summary of Compound Names

| Compound Name |

|---|

| This compound |

Molecular Orbital Contributions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter indicating the molecule's kinetic stability and the energy required for electronic excitation. researchgate.netespublisher.com

For aromatic compounds similar to this compound, the HOMO is typically characterized by π-orbitals localized on the electron-rich parts of the molecule, such as the benzene ring. espublisher.comespublisher.com The LUMO, conversely, is often composed of π*-antibonding orbitals, frequently located on electron-acceptor groups. espublisher.comespublisher.com In the case of the title compound, the HOMO is expected to be distributed over the phenyl ring and the propynol (B8291554) group, while the LUMO would likely be centered on the benzoate (B1203000) moiety. The energy gap is a measure of intramolecular charge transfer, with a smaller gap suggesting easier electronic transitions. researchgate.net

| Molecular Orbital | Energy (eV) | Typical Localization |

|---|---|---|

| LUMO+1 | -2.41 | Aromatic Rings (π* character) |

| LUMO | -2.50 | Aromatic Rings (π* character) |

| HOMO | -5.61 | Aromatic Rings (π character) |

| HOMO-1 | -5.63 | Aromatic Rings (π character) |

| Energy Gap (ΔE) | 3.11 | - |

Data adapted from computational studies on analogous compounds. researchgate.net

High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio with high accuracy. For this compound (Molecular Formula: C₁₂H₁₂O₃, Molecular Weight: 204.22 g/mol ), HRMS would confirm this composition by providing an exact mass measurement. chemscene.com

In HRMS analysis, the molecule is typically ionized, often forming a protonated molecular ion [M+H]⁺. mdpi.com The fragmentation pattern observed in the mass spectrum provides valuable structural information. Expected fragmentation pathways for the title compound would include:

Loss of an ethyl group (-C₂H₅) from the ester moiety.

Loss of an ethoxy group (-OC₂H₅) .

Decarbonylation (-CO) from the ester.

Cleavage of the propynol side chain .

Analysis of these fragments allows for the unambiguous identification of the compound's structure.

X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of closely related ethyl benzoate derivatives provides significant insight into its expected solid-state conformation. nih.govresearchgate.netnih.govnih.gov

Studies on similar molecules reveal that the benzoate ring is typically planar. nih.govresearchgate.net The ethyl ester group may be slightly twisted out of the plane of the benzene ring. researchgate.net A key feature in the crystal packing would be the presence of intermolecular hydrogen bonds involving the hydroxyl group of the propynol side chain, which can act as a hydrogen bond donor, and the carbonyl oxygen of the ester group, which can act as an acceptor. nih.govresearchgate.net These interactions would link molecules into chains or more complex networks in the crystal lattice. nih.govresearchgate.net

| Parameter | Typical Value |

|---|---|

| C=O Bond Length | ~1.2 Å |

| C(ring)-C(ester) Bond Length | ~1.49 Å |

| O-C(ethyl) Bond Length | ~1.46 Å |

| O=C-O Bond Angle | ~123° |

| C(ring)-C-O Bond Angle | ~112° |

Data are representative values from crystallographic studies of similar structures.

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. tcsedsystem.edunih.gov It is widely employed to predict molecular properties, including optimized geometries, vibrational frequencies, and electronic spectra, providing excellent agreement with experimental results. researchgate.nettcsedsystem.edu For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can offer deep insights into its molecular characteristics. tcsedsystem.eduresearchgate.net

A fundamental application of DFT is the determination of the most stable molecular geometry by finding the minimum energy conformation. espublisher.com For the title compound, geometry optimization would provide precise theoretical values for bond lengths, bond angles, and dihedral angles. researchgate.nettcsedsystem.edu The calculations would confirm the planarity of the benzene ring and predict the rotational conformation of the ethyl ester and the 3-hydroxy-1-propyn-1-yl side chains. Conformational analysis, performed by scanning potential energy surfaces, can identify the global minimum energy structure among various possible rotamers. nih.gov

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. tcsedsystem.edu By simulating the vibrational spectrum, each calculated frequency can be assigned to specific atomic motions, such as C-H stretching, C=O stretching of the ester, O-H stretching of the alcohol, and C≡C stretching of the alkyne. Potential Energy Distribution (PED) analysis is often used to quantify the contribution of individual internal coordinates to each vibrational mode, allowing for unambiguous spectral assignment. researchgate.nettcsedsystem.edu

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge distribution, intramolecular charge transfer (ICT), and bonding interactions within a molecule. nih.govwisc.edu For this compound, NBO analysis can quantify the delocalization of electron density. researchgate.nettcsedsystem.edu

Key interactions that would be investigated include:

π → π * interactions within the aromatic system.

n → π * interactions, such as the delocalization of lone pair electrons (n) from the oxygen atoms of the ester and hydroxyl groups into the antibonding π* orbitals of the benzene ring and carbonyl group.

| Donor NBO | Acceptor NBO | E⁽²⁾ (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(O) of Carbonyl | π(C-C) of Ring | ~20-30 | n → π |

| π(C=C) of Ring | π(C=O) of Ester | ~15-25 | π → π |

| LP(O) of Ether | π(C=O) of Ester | ~5-15 | n → π |

E⁽²⁾ values are illustrative and based on NBO analyses of structurally similar compounds. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Information regarding the Molecular Electrostatic Potential (MEP) mapping for this compound is not available in the reviewed literature. MEP analysis is a computational method used to visualize the charge distribution of a molecule, identifying electrophilic and nucleophilic sites, which is crucial for predicting chemical reactivity.

Time-Dependent DFT (TD-DFT) for Electronic Excitations

Specific data from Time-Dependent DFT (TD-DFT) calculations, which are used to predict electronic absorption spectra and characterize excited states, for this compound have not been reported in the available scientific literature. This type of analysis provides insights into the electronic transitions within a molecule.

Derivatization and Functionalization Strategies

Modification at the Propargylic Alcohol Moiety

The hydroxyl group of the propargylic alcohol is a primary site for functionalization, offering pathways to various carbonyl compounds, esters, and ethers, and serving as a leaving group in substitution reactions.

The primary alcohol group in Ethyl 4-(3-hydroxy-1-propyn-1-yl)benzoate can be selectively oxidized to yield corresponding propargylic aldehydes or, under more stringent conditions, carboxylic acids. The selective oxidation to an aldehyde is a crucial transformation, as over-oxidation to the carboxylic acid can be a challenge. nih.gov

A variety of modern oxidative methods are available for this conversion. wikipedia.org For instance, eco-friendly protocols utilizing catalytic systems with air or oxygen as the terminal oxidant have been developed. One such practical method for the aerobic oxidation of propargylic alcohols employs a system of Fe(NO₃)₃·9H₂O, TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl), and sodium chloride in toluene (B28343) at room temperature. organic-chemistry.org This approach is noted for its good to excellent yields and tolerance of various functional groups, making it suitable for substrates like this compound. organic-chemistry.org Mechanochemical methods, using ball milling under air with a TEMPO-based system, have also proven effective for converting alcohols to aldehydes and ketones without over-oxidation. nih.gov Other established reagents for oxidizing alcohols to aldehydes and ketones include chromium(VI) reagents, Dess-Martin periodinane, and conditions for Swern oxidation. wikipedia.org

The oxidation of primary alcohols to carboxylic acids typically proceeds through an aldehyde intermediate which is subsequently hydrated and further oxidized. wikipedia.org Therefore, performing the oxidation in the absence of water is key to isolating the aldehyde. wikipedia.org

Table 1: Representative Oxidation Reactions of Propargylic Alcohols

| Reagent/Catalyst System | Product Type | Key Features | Reference |

|---|---|---|---|

| Fe(NO₃)₃·9H₂O, TEMPO, NaCl, O₂ | Propargylic Aldehyde/Ketone | Eco-friendly, mild conditions, good to excellent yields. | organic-chemistry.org |

| TEMPO (catalytic), under ball milling in air | Propargylic Aldehyde/Ketone | Solvent-free, no over-oxidation to carboxylic acids. | nih.gov |

| Trichloroisocyanuric acid, TEMPO | Aldehyde | Highly chemoselective for primary alcohols, rapid reaction. | organic-chemistry.org |

| Dess-Martin Periodinane | Aldehyde/Ketone | Mild oxidant, broad applicability. | wikipedia.org |

The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides). The Fischer-Speier esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. quora.com For example, the reaction of a propargylic alcohol with benzoyl chloride in the presence of triethylamine (B128534) and a catalytic amount of DMAP (4-dimethylaminopyridine) yields the corresponding benzoate (B1203000) ester. orgsyn.org This transformation converts the alcohol into a different ester functional group, which can be useful for modifying the compound's properties or for use as a protecting group.

Etherification, the conversion of the alcohol to an ether, can be achieved under various conditions, typically involving deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide (Williamson ether synthesis).

Table 2: General Esterification Strategies for Alcohols

| Reaction Type | Reagents | Typical Conditions | Reference |

|---|---|---|---|

| Fischer Esterification | Carboxylic Acid, Alcohol | Acid catalyst (e.g., H₂SO₄), often with heating. | quora.comlibretexts.org |

| Acylation | Acid Chloride, Alcohol | Base (e.g., triethylamine), catalyst (e.g., DMAP). | orgsyn.org |

The hydroxyl group of a propargylic alcohol is a poor leaving group but can be activated to facilitate nucleophilic substitution. nih.gov This direct displacement is a highly desirable method for forming new carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds at the propargylic position. nih.govresearchgate.net Activation is often achieved using Lewis or Brønsted acid catalysts. researchgate.netsci-hub.se

A wide array of catalysts, including those based on gold, cobalt, ruthenium, and iron, as well as simpler acid catalysts like p-toluenesulfonic acid and trifluoroacetic acid, have been developed to promote these reactions. researchgate.net The reaction likely proceeds through the formation of a propargylic cation intermediate, which is then attacked by a nucleophile. nih.gov This methodology allows for the coupling of propargylic alcohols with a diverse range of nucleophiles, including other alcohols, amines, heterocycles, and electron-rich arenes. researchgate.netsci-hub.se For instance, chiral phosphoric acids have been used to catalyze the enantioselective substitution of certain propargylic alcohols. nih.gov

Transformations of the Alkyne Unit

The carbon-carbon triple bond is a region of high electron density, making it susceptible to addition reactions, including hydrogenation and various hydrofunctionalizations.

The alkyne functionality can be fully or partially reduced. libretexts.org Catalytic hydrogenation in the presence of catalysts like platinum, palladium, or nickel typically leads to the complete reduction of the alkyne to the corresponding alkane. libretexts.orgyoutube.com In this process, two equivalents of hydrogen gas (H₂) are added across the triple bond, proceeding through an alkene intermediate that is not usually isolated because it is rapidly reduced as well. libretexts.org

Partial reduction to an alkene can be achieved with high stereoselectivity using specific catalysts. Hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) results in the syn-addition of hydrogen, yielding a cis-alkene. youtube.com Conversely, a dissolving metal reduction, using sodium metal in liquid ammonia, proceeds via a radical anion intermediate to produce a trans-alkene. libretexts.orgyoutube.com The ability to selectively form either the alkane, the cis-alkene, or the trans-alkene makes alkyne reduction a powerful synthetic tool. youtube.com

Table 3: Selective Reduction Reactions of Alkynes

| Reagents | Product | Stereochemistry | Reference |

|---|---|---|---|

| H₂, Pd/C, Pt, or Ni | Alkane | N/A | libretexts.org |

| H₂, Lindlar's Catalyst | Alkene | cis (syn-addition) | youtube.com |

| Na, NH₃ (l) | Alkene | trans (anti-addition) | libretexts.orgyoutube.com |

Hydrofunctionalization involves the addition of an H-X molecule across the triple bond. Reactions such as hydroamination (addition of H-NR₂) and hydroalkoxylation (addition of H-OR) introduce new functional groups directly onto the carbon skeleton.

The hydration of propargylic alcohols, a form of hydroalkoxylation using water, is a particularly relevant transformation that yields α-hydroxy ketones. acs.org This reaction can be challenging due to potential side reactions like Meyer-Schuster and Rupe rearrangements. acs.org Modern catalytic systems have been developed to overcome these issues. For instance, a silver acetate (AgOAc) catalyst in an ionic liquid has been used for the CO₂-promoted hydration of propargylic alcohols, providing the desired α-hydroxy ketones in good yields under mild conditions. acs.org

Cycloaddition Reactions (e.g., Click Chemistry [3+2] Cycloadditions, Diels-Alder Reactions)

The terminal alkyne in this compound is a prime site for cycloaddition reactions, offering a pathway to complex heterocyclic structures. One of the most prominent examples is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This [3+2] cycloaddition reaction involves the coupling of the terminal alkyne with an organic azide (B81097) to form a stable 1,2,3-triazole ring. This reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance. The resulting triazole can serve as a rigid linker in various applications, including medicinal chemistry and materials science.

While the alkyne functionality is present, its participation in Diels-Alder [4+2] cycloadditions as a dienophile is less common and generally requires activation. The electron-withdrawing nature of the adjacent aromatic ring can enhance its reactivity towards electron-rich dienes, but such reactions are often less favorable compared to other transformations of the alkyne.

Cross-Coupling Reactions (e.g., Sonogashira, Heck)

Cross-coupling reactions provide a powerful tool for carbon-carbon bond formation, and the terminal alkyne of this compound is an excellent substrate for such transformations. The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst, is particularly relevant. In fact, the synthesis of this compound itself often employs a Sonogashira coupling between ethyl 4-iodobenzoate (B1621894) and propargyl alcohol. This reaction can be used in reverse to further functionalize the alkyne terminus.

The Heck reaction, another palladium-catalyzed process, typically involves the coupling of an unsaturated halide with an alkene. While the classic Heck reaction does not directly utilize terminal alkynes in the same manner, related palladium-catalyzed reactions can achieve functionalization at the alkyne position.

Modifications of the Benzoate Ester Group

The ethyl benzoate moiety offers another handle for chemical modification, primarily through reactions involving the ester linkage.

Hydrolysis to Benzoic Acid Derivatives

The ester group can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-(3-hydroxy-1-propyn-1-yl)benzoic acid. This transformation is often a necessary step in the synthesis of more complex molecules where the carboxylic acid can be converted into other functional groups such as amides, acid chlorides, or other esters. Basic hydrolysis is typically achieved using alkali metal hydroxides like sodium hydroxide (B78521) or lithium hydroxide in a mixture of water and an organic solvent.

| Reactant | Reagents | Product | Reference |

| This compound | LiOH, THF/H₂O | 4-(3-hydroxy-1-propyn-1-yl)benzoic acid |

Transesterification Reactions

Transesterification allows for the conversion of the ethyl ester into other alkyl esters. This reaction is typically catalyzed by an acid or a base and involves reacting the parent ester with an excess of a different alcohol. For instance, reacting this compound with methanol (B129727) in the presence of a catalyst would yield mthis compound. This can be useful for altering the physical properties of the molecule or for introducing specific ester groups required for subsequent synthetic steps.

Regioselective and Stereoselective Functionalization Approaches

The presence of multiple reactive sites in this compound necessitates careful control to achieve regioselective and stereoselective functionalization. For instance, reactions targeting the alkyne can be influenced by the adjacent hydroxyl group. The hydroxyl group itself can be a site for derivatization, such as etherification or esterification, and protecting this group is often a key strategic step to ensure that subsequent reactions occur selectively at the alkyne.

In the context of cross-coupling reactions, the regioselectivity is inherently high, with reactions like the Sonogashira coupling occurring specifically at the terminal carbon of the alkyne. Stereoselectivity becomes a factor if the functionalization introduces a chiral center. For example, reduction of the alkyne to an alkene can lead to either the (E)- or (Z)-isomer depending on the choice of reagents and reaction conditions. Similarly, reactions at the propargylic hydroxyl group could proceed with specific stereochemical outcomes if a chiral center is already present or is formed during the reaction.

Applications in Advanced Organic Synthesis

Role as a Precursor to Complex Molecular Architectures

The intrinsic structural features of Ethyl 4-(3-hydroxy-1-propyn-1-yl)benzoate, namely the presence of multiple reactive sites, position it as an ideal starting material for the synthesis of complex molecular frameworks. The aromatic ring can undergo electrophilic substitution reactions, while the ester and hydroxyl groups can be readily modified. The terminal alkyne is particularly valuable, as it can participate in a variety of coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions, to extend the molecular structure and introduce further complexity.

Research has demonstrated the utility of similar benzoate-containing scaffolds in the generation of intricate molecular designs. For instance, the core structure can be elaborated through sequential reactions to build polycyclic and sterically demanding molecules. The alkyne moiety serves as a linchpin for connecting different molecular fragments, enabling the construction of linear, branched, or macrocyclic architectures. The ability to control the sequence of reactions at the different functional groups allows for a high degree of synthetic flexibility and the targeted synthesis of molecules with specific three-dimensional arrangements.

Utilization in Natural Product Synthesis

While a direct total synthesis of a natural product using this compound as the starting material is not prominently documented, its structural motifs are frequently encountered in natural product synthesis. The phenylpropanoid backbone is a common feature in many natural products, and the propargyl alcohol moiety is a versatile functional group for further transformations. The alkyne can serve as a precursor to other functional groups, such as alkenes (via reduction) or carbonyls (via hydration), which are prevalent in natural product structures.

The Sonogashira coupling, a key reaction involving terminal alkynes like the one present in this compound, is a powerful tool in the synthesis of natural products and their analogues. For example, the coupling of propargyl alcohol with various aryl halides is a common strategy to construct the core of many bioactive molecules. This approach allows for the late-stage introduction of the alkyne functionality, which can then be further elaborated to complete the synthesis of the natural product. The principles of natural product synthesis often rely on the strategic use of such versatile building blocks to achieve efficiency and convergence. nih.govbeilstein-journals.org

The table below illustrates the potential transformations of the functional groups in this compound that are relevant to natural product synthesis.

| Functional Group | Potential Transformation | Relevance in Natural Product Synthesis |

| Terminal Alkyne | Sonogashira Coupling | Formation of C-C bonds to build complex carbon skeletons. |

| Alkyne Reduction (e.g., Lindlar catalyst) | Synthesis of cis-alkenes, a common motif in natural products. | |

| Alkyne Hydration | Formation of ketones or aldehydes. | |

| Hydroxyl Group | Oxidation | Conversion to an aldehyde or carboxylic acid. |

| Etherification/Esterification | Introduction of protecting groups or linking to other fragments. | |

| Ethyl Benzoate (B1203000) | Hydrolysis | Formation of the corresponding carboxylic acid for further coupling. |

| Reduction | Conversion to a benzyl (B1604629) alcohol. |

Contributions to the Synthesis of Diverse Heterocyclic Compounds

This compound is a valuable precursor for the synthesis of a wide variety of heterocyclic compounds. The alkyne and hydroxyl groups can participate in various cyclization reactions to form five-, six-, and even larger-membered rings containing heteroatoms such as nitrogen, oxygen, and sulfur.

For example, the reaction of the propargyl alcohol moiety with suitable nitrogen-containing nucleophiles can lead to the formation of N-heterocycles. Intramolecular cyclization reactions, often catalyzed by transition metals, can be employed to construct fused heterocyclic systems. The synthesis of substituted indazoles and pyrazoles has been reported from precursors bearing the ethynylbenzoate scaffold. nih.gov Furthermore, the alkyne can undergo cycloaddition reactions, such as the [3+2] cycloaddition with azides (a key step in "click chemistry") to form triazoles.

The following table provides examples of heterocyclic systems that can be synthesized from precursors related to this compound.

| Heterocyclic System | Synthetic Approach |

| Indazoles | Cyclization of o-halobenzonitriles with hydrazines, where the ethynylbenzoate can be a precursor to the benzonitrile. |

| Pyrazoles | Reaction of 1,3-dicarbonyl compounds (derivable from the propargyl alcohol) with hydrazines. |

| Triazoles | [3+2] Cycloaddition of the terminal alkyne with an azide (B81097). |

| Furans | Gold- or palladium-catalyzed cycloisomerization of enynols formed from the coupling of propargyl alcohols. nih.gov |

| Quinoxalines | Condensation of o-phenylenediamines with α-dicarbonyl compounds, which can be generated from the alkyne. |

Application in Material Science Precursors (e.g., Porous Polymer Networks, Supramolecular Chemistry)

The rigid structure and reactive functional groups of this compound make it an attractive monomer for the synthesis of advanced materials. The terminal alkyne is particularly well-suited for the construction of porous organic polymers (POPs) and other network materials through reactions like the Sonogashira coupling. scilit.com These materials are of great interest for applications in gas storage, separation, and catalysis due to their high surface areas and tunable pore sizes. nih.gov

The Sonogashira coupling of monomers containing multiple alkyne and halide functionalities can lead to the formation of extended, cross-linked networks. The rigid phenyl-alkyne backbone of this compound contributes to the formation of robust and porous materials. The hydroxyl group can also be used as a point of attachment for further functionalization of the polymer, allowing for the tuning of its surface properties.

In the realm of supramolecular chemistry, the directional nature of the hydrogen bonding capabilities of the hydroxyl group, along with potential π-π stacking interactions of the aromatic ring, allows for the self-assembly of this compound into well-defined, non-covalent structures. frontiersin.orgbeilstein-journals.org Such supramolecular assemblies are being explored for applications in sensing, molecular recognition, and the development of "smart" materials. The alkyne can also serve as a reactive handle for post-assembly modification.

Design and Synthesis of Scaffolds for Chemical Research and Model Compound Studies

This compound serves as an excellent scaffold for the design and synthesis of compound libraries for chemical research, particularly in the field of medicinal chemistry. A molecular scaffold is a core structure from which a series of related compounds can be synthesized by modifying the peripheral functional groups.

A notable example is the use of a similar ethyl 4-(indazol-3-yl)benzoate scaffold in the development of protease-activated receptor 4 (PAR4) antagonists. nih.gov In such studies, the core scaffold is systematically modified to explore structure-activity relationships (SAR). The ethyl ester and the substituent on the indazole ring were varied to optimize the biological activity. This approach allows researchers to understand how different parts of the molecule interact with a biological target and to design more potent and selective compounds.

The table below outlines how the functional groups of this compound can be modified to create a library of compounds for research purposes.

| Functional Group | Modification Strategy | Purpose of Modification |

| Hydroxyl Group | Alkylation, Acylation | Explore the effect of steric bulk and electronic properties on activity. |

| Ethyl Ester | Hydrolysis to carboxylic acid followed by amidation | Introduce a wide variety of substituents to probe for key interactions. |

| Terminal Alkyne | Click Chemistry (e.g., with azides) | Link the scaffold to other molecules or functional groups in a highly efficient and specific manner. |

| Sonogashira Coupling | Introduce diverse aryl or vinyl groups to explore the impact of extending the molecular framework. |

Q & A

Basic: What are the recommended synthetic routes for Ethyl 4-(3-Hydroxy-1-propyn-1-yl)benzoate, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step organic reactions. For example:

- Step 1: Functionalization of the benzoate core via Sonogashira coupling to introduce the 3-hydroxypropynyl group. Use Pd(PPh₃)₄/CuI catalysts in a DMF/Et₃N solvent system under inert atmosphere .

- Step 2: Esterification or transesterification to secure the ethyl ester group, employing H₂SO₄ as a catalyst in ethanol under reflux .

- Optimization: Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometric ratios (e.g., 1.2 equivalents of alkyne precursor) to minimize side products. Purify intermediates via flash chromatography (hexane/ethyl acetate gradients) .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Confirmation: Use ¹H/¹³C NMR to verify ester carbonyl (δ ~168 ppm) and alkyne proton (δ ~2.5–3.5 ppm). FT-IR confirms C≡C stretching (~2100 cm⁻¹) and hydroxyl O–H (~3300 cm⁻¹) .

- Purity Assessment: High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) detects impurities. Elemental microanalysis ensures stoichiometric consistency (±0.3% tolerance) .

Advanced: How does the 3-hydroxypropynyl substituent influence reactivity in photopolymerization compared to other benzoate derivatives?

Methodological Answer:

The 3-hydroxypropynyl group enhances photoinitiation efficiency due to:

- Radical Stabilization: The propargyl alcohol moiety facilitates hydrogen abstraction, accelerating polymerization kinetics. Compare to ethyl 4-dimethylaminobenzoate (), where electron-donating groups reduce initiation rates by 15–20% under UV light .

- Experimental Design: Conduct photo-DSC studies at 365 nm irradiation. Measure degree of conversion (DC) via FT-IR peak area (C=C stretch at 1635 cm⁻¹) and correlate with initiator concentration (0.5–2 wt%) .

Advanced: How can computational modeling predict the photophysical properties of this compound for OLED applications?

Methodological Answer:

- DFT Calculations: Use Gaussian 16 with B3LYP/6-31G(d) basis set to optimize geometry and compute HOMO-LUMO gaps. Compare with experimental UV-Vis (λmax ~320 nm) and fluorescence spectra .

- Solvatochromism Analysis: Evaluate dipole moments via Lippert-Mataga plots using solvents of varying polarity (e.g., cyclohexane to DMSO). Correlate Stokes shifts with solvent dielectric constants .

Advanced: How should researchers address contradictions in reaction yields when varying solvent systems?

Methodological Answer:

- Case Study: In Sonogashira coupling, DMF/Et₃N yields 75% product, while THF/piperidine yields 50% due to poor alkyne activation.

- Troubleshooting: Perform kinetic studies (GC-MS monitoring) to identify side reactions (e.g., Glaser coupling). Switch to PdCl₂(PPh₃)₂ with lower catalyst loading (1 mol%) to suppress byproducts .

Advanced: What crystallographic strategies resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) on a single-crystal diffractometer. Solve structures via SHELXT (direct methods) and refine with SHELXL (full-matrix least-squares) .

- Key Metrics: Analyze torsion angles (e.g., C8–C9–C10–C5 = -0.1°) to confirm planarity. Hydrogen bonding (O–H···O, ~2.8 Å) stabilizes crystal packing .

Basic: What purification methods are effective for isolating this compound?

Methodological Answer:

- Liquid-Liquid Extraction: Partition crude product between ethyl acetate and brine (3x) to remove polar impurities.

- Column Chromatography: Use silica gel (230–400 mesh) with hexane/ethyl acetate (4:1) for optimal separation. Monitor fractions via TLC (Rf ~0.3) .

Advanced: What safety protocols are recommended for handling this compound’s potential toxicity?

Methodological Answer:

- Exposure Mitigation: Use fume hoods for synthesis. Wear OV/AG/P99 respirators during powder handling (NIOSH-certified).

- First Aid: For skin contact, rinse with 10% NaHCO₃ solution. Toxicity screening via Ames test (S. typhimurium TA98) identifies mutagenic risks .

Advanced: How do substituent electronic effects modulate the compound’s reactivity in nucleophilic acyl substitution?

Methodological Answer:

- Hammett Analysis: Measure reaction rates (k) with varying para-substituted benzoates. The 3-hydroxypropynyl group (σp ~0.15) accelerates hydrolysis 3x vs. electron-withdrawing groups (e.g., NO₂, σp ~1.24) .

- Kinetic Isotope Effect (KIE): Use D₂O to probe rate-determining steps (KIE >1 indicates proton transfer) .

Advanced: What strategies evaluate this compound’s potential as a pharmacophore in adenosine receptor antagonists?

Methodological Answer:

- Binding Assays: Perform competitive radioligand displacement (³H-ZM241385) on A₂A receptor-expressing HEK293 cells. Calculate IC₅₀ via nonlinear regression (GraphPad Prism) .

- SAR Studies: Modify the propynyl chain length and compare LogP (octanol/water) to optimize blood-brain barrier permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.